molecular formula C25H45NO9 B8114978 m-PEG8-Norbornene

m-PEG8-Norbornene

Cat. No.: B8114978
M. Wt: 503.6 g/mol
InChI Key: ITZBPHJTOJVJTF-UHFFFAOYSA-N
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Description

m-PEG8-Norbornene is a polyethylene glycol (PEG) derivative functionalized with a norbornene group at one terminus and a methoxy group at the other. Its molecular weight ranges from 1 kDa to 20 kDa, with a polydispersity index typical of PEG-based compounds . The norbornene moiety enables participation in copper-free click chemistry reactions, such as inverse electron-demand Diels-Alder (IEDDA) with tetrazines or thiol-ene reactions, making it invaluable for synthesizing hydrogels and biocompatible materials . Key properties include:

  • High water solubility: Due to the hydrophilic PEG backbone.
  • Biocompatibility: Suitable for biomedical applications like drug delivery and tissue engineering .
  • Controlled degradation: Ester linkages in its structure allow hydrolysis under physiological conditions, enabling tunable material lifetimes .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO9/c1-28-6-7-30-10-11-32-14-15-34-18-19-35-17-16-33-13-12-31-9-8-29-5-4-26-25(27)24-21-22-2-3-23(24)20-22/h2-3,22-24H,4-21H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZBPHJTOJVJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbic Anhydride-Mediated Functionalization

The primary route for synthesizing m-PEG8-Norbornene involves reacting monofunctional 8-arm polyethylene glycol (m-PEG8-OH) with carbic anhydride (5-norbornene-2,3-dicarboxylic anhydride). This reaction proceeds via nucleophilic acyl substitution, where hydroxyl termini of PEG react with the anhydride to form ester or amide linkages.

Reaction Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 1 equivalent relative to PEG hydroxyl groups.

  • Temperature : 60°C under nitrogen atmosphere.

  • Duration : 16–24 hours for initial reaction, followed by a second equivalent of carbic anhydride and DMAP for 24 hours to maximize substitution.

Key Reaction Equation :

m-PEG8-OH+Carbic AnhydrideDMAP, THFThis compound+Byproducts\text{m-PEG8-OH} + \text{Carbic Anhydride} \xrightarrow{\text{DMAP, THF}} \text{this compound} + \text{Byproducts}

The choice between ester and amide linkages depends on the desired hydrolytic stability. Amide bonds (achieved via intermediate coupling agents) provide greater stability compared to ester linkages, which are prone to hydrolysis.

Post-Functionalization Modifications

To tailor this compound for specific applications, secondary functional groups (e.g., tyramine, dopamine) are introduced via carbodiimide chemistry. For example:

Dopamine Conjugation Protocol :

  • Activation : this compound carboxylic acid (m-PEG8-NB-CA) is reacted with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous DMF.

  • Coupling : Dopamine hydrochloride and N,N-diisopropylethylamine (DIPEA) are added to the activated ester, followed by 24-hour incubation under nitrogen.

  • Purification : Dialysis against methanol and deionized water (MWCO: 3.5 kDa) removes unreacted reagents.

Purification and Isolation Techniques

Precipitation and Filtration

Crude this compound is precipitated using ice-cold diethyl ether, followed by vacuum filtration through a fritted glass funnel. This step removes unreacted carbic anhydride and DMAP.

Dialysis and Lyophilization

Post-precipitation, the product is dialyzed (MWCO: 3.5 kDa) against deionized water for 72 hours to eliminate low-molecular-weight impurities. Freeze-drying yields a white, porous solid.

Table 1: Impact of Dialysis Duration on Purity

Dialysis Time (h)Residual DMAP (%)Substitution Efficiency (%)
2412.4 ± 1.278.3 ± 3.1
485.1 ± 0.889.7 ± 2.4
720.9 ± 0.396.5 ± 1.7
Data derived from

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, D2O) confirms norbornene substitution by integrating alkene proton peaks (δ 5.8–6.2 ppm) against PEG backbone protons (δ 3.5–3.7 ppm). For m-PEG8-NB-CA, the degree of substitution is calculated using carboxylic acid proton signals (δ 12–13 ppm).

Example Calculation :
Substitution efficiency (%) = Integral (norbornene protons)Integral (PEG protons)×100\frac{\text{Integral (norbornene protons)}}{\text{Integral (PEG protons)}} \times 100

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectra show characteristic peaks:

  • Ester linkage: 1735 cm⁻¹ (C=O stretch)

  • Amide linkage: 1640 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II)

Variants and Functional Derivatives

Hydrolytically Degradable this compound Esters

By retaining ester bonds during synthesis, m-PEG8-NB-CA exhibits tunable degradation rates. Hydrolysis kinetics depend on pH and temperature, with complete degradation observed within 7 days at physiological conditions.

Photo-Crosslinkable Derivatives

Thiol-ene reactions between this compound and dithiol linkers (e.g., PEG-dithiol) enable rapid hydrogel formation under UV light (365 nm, 5–10 mW/cm²).

Challenges and Optimization Strategies

Isomer Control

Commercial carbic anhydride contains endo/exo norbornene isomers (∼80:20 ratio). While both isomers react similarly in thiol-ene systems, the exo isomer exhibits slightly faster kinetics due to steric effects.

Scale-Up Considerations

Large-scale synthesis requires stringent moisture control to prevent ester hydrolysis. Reactive distillation under reduced pressure improves anhydrous conditions .

Mechanism of Action

The mechanism of action of m-PEG8-Norbornene in chemical reactions involves the high reactivity of the norbornene group. In thiol-norbornene click reactions, the norbornene group reacts with thiol groups to form stable thioether bonds. This reaction is facilitated by the presence of a photoinitiator and UV light, which activates the norbornene group . In polymerization reactions, the norbornene group undergoes ring-opening metathesis, leading to the formation of long polymer chains .

Comparison with Similar Compounds

Norbornene-PEG-Amine (Norbornene-PEG-NH₂)

Structural Differences :

  • Contains an amine (-NH₂) group instead of methoxy (-OCH₃) at the PEG terminus.
  • Molecular weight: 1–20 kDa, similar to m-PEG8-Norbornene .

Functional Comparison :

Property This compound Norbornene-PEG-Amine
Reactivity Thiol-ene, tetrazine cycloaddition Amine conjugation (e.g., EDC/NHS chemistry)
Applications Hydrogels, drug carriers Targeted drug delivery, surface functionalization
Stability Hydrolyzable ester bonds More stable due to lack of ester bonds
Key Advantage Biocompatibility, rapid gelation Versatile amine-mediated coupling

Research Findings :

  • Norbornene-PEG-Amine is preferred for covalent immobilization of proteins or peptides due to its amine reactivity .
  • This compound outperforms in hydrogel formation due to faster crosslinking via tetrazine-norbornene reactions .

8-Arm PEG-Norbornene

Structural Differences :

  • Branched architecture with eight PEG arms, each terminated with a norbornene group .

Functional Comparison :

Property This compound 8-Arm PEG-Norbornene
Topology Linear Branched (8-arm)
Crosslinking Density Moderate High (due to multiple arms)
Degradation Rate Tunable via ester hydrolysis Slower (more stable network)
Applications Flexible hydrogels, drug carriers Stiff matrices for 3D cell culture

Research Findings :

  • 8-Arm PEG-Norbornene forms mechanically robust hydrogels ideal for tissue engineering but may limit nutrient diffusion due to dense networks .
  • This compound’s linear structure allows for softer, more dynamic gels suitable for injectable therapies .

mPEG5k-Norbornene (Methoxy-PEG5k-Norbornene)

Structural Differences :

  • Similar to this compound but with a fixed 5 kDa PEG chain .

Functional Comparison :

Property This compound mPEG5k-Norbornene
Molecular Weight Variable (1–20 kDa) Fixed (5 kDa)
Applications Customizable drug delivery Standardized formulations
Cost Higher (custom synthesis) Lower (pre-defined MW)

Research Findings :

  • mPEG5k-Norbornene is preferred for reproducible drug encapsulation, while this compound offers flexibility in tuning release kinetics .

Critical Analysis of Reactivity and Stereochemistry

The norbornene group’s C2/C3 stereochemistry (S/R or R/S) influences polymer tacticity, affecting material properties like crystallinity and mechanical strength . For example:

  • Erythrodi-isotactic (meso) arrangements enhance hydrogel elasticity.
  • Erythrodi-syndiotactic (racemic) configurations improve solubility in polar solvents .

Q & A

Q. What are the standard protocols for synthesizing m-PEG8-Norbornene, and how can purity be validated?

Synthesis typically involves ring-opening metathesis polymerization (ROMP) or click chemistry, with purification via dialysis or size-exclusion chromatography. Purity validation requires nuclear magnetic resonance (NMR) to confirm PEG chain length and norbornene functionalization, supplemented by high-performance liquid chromatography (HPLC) for quantifying residual monomers .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify PEG:norbornene ratio and end-group fidelity.
  • Gel Permeation Chromatography (GPC) : For molecular weight distribution analysis.
  • Mass Spectrometry (MS) : To detect side products or degradation. Cross-referencing these with FT-IR for functional group confirmation ensures robust structural validation .

Q. How should researchers design controlled experiments to study this compound’s reactivity in aqueous vs. organic solvents?

Use a factorial design with variables like solvent polarity, temperature, and catalyst type (e.g., Grubbs catalyst for ROMP). Monitor reaction kinetics via time-resolved NMR and compare yields using ANOVA to identify solvent-specific reactivity trends .

Advanced Research Questions

Q. What strategies optimize this compound’s conjugation efficiency with biomolecules (e.g., proteins, peptides)?

Employ PICOT framework :

  • Population : Target biomolecule (e.g., IgG antibodies).
  • Intervention : PEGylation conditions (pH, molar ratio, reaction time).
  • Comparison : Unmodified vs. PEGylated biomolecule stability/function.
  • Outcome : Quantify conjugation efficiency via SDS-PAGE or fluorescence labeling.
  • Time : Kinetic studies over 24–72 hours. Statistical modeling (e.g., multiple linear regression) identifies optimal parameters .

Q. How can conflicting data on this compound’s cytotoxicity be resolved in cell culture studies?

Contradictions often arise from batch-to-batch variability or cell line-specific responses. Mitigate via:

  • Blinded, replicated experiments using ≥3 independent batches.
  • Dose-response curves to differentiate acute toxicity from long-term effects.
  • Meta-analysis of existing literature to contextualize findings (e.g., using PRISMA guidelines) .

Q. What methodologies ensure reproducibility in this compound-based hydrogel formation for 3D cell culture?

Standardize:

  • Crosslinking density : Controlled via UV irradiation time or initiator concentration.
  • Rheological testing : To quantify storage/loss moduli.
  • Batch documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How do researchers analyze the impact of PEG chain length (e.g., m-PEG8 vs. m-PEG12) on norbornene’s bioactivity?

Use comparative molecular dynamics (MD) simulations to model PEG-norbornene interactions, paired with in vitro assays (e.g., SPR for binding affinity). Statistical significance is assessed via two-tailed t-tests, with Bonferroni correction for multiple comparisons .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling heteroscedasticity in this compound pharmacokinetic data?

Apply Box-Cox transformations to stabilize variance, followed by mixed-effects modeling to account for inter-subject variability. Use Akaike Information Criterion (AIC) to compare model fits .

Q. How can machine learning (ML) improve the design of this compound derivatives for targeted drug delivery?

Train ML models (e.g., random forests, neural networks) on datasets containing:

  • Physicochemical properties (logP, polar surface area).
  • In vivo clearance rates.
  • Target tissue accumulation metrics. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell models) .

Q. What frameworks guide ethical and reproducible research using this compound in animal models?

Adhere to ARRIVE 2.0 guidelines for experimental design, ensuring:

  • Randomization : To allocate treatment/control groups.
  • Blinding : During data collection/analysis.
  • Sample size justification : Via power analysis.
    Document protocols in public repositories (e.g., Protocols.io ) to enhance transparency .

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